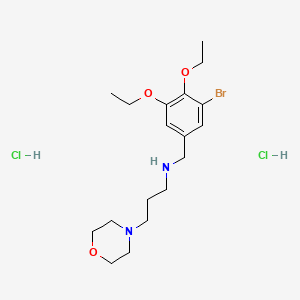![molecular formula C20H29N3O2 B5299402 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethylpropyl)acetamide](/img/structure/B5299402.png)
2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethylpropyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies and autoimmune disorders.
Mechanism of Action
TAK-659 binds to the active site of 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethylpropyl)acetamide and inhibits its activity, thereby blocking the downstream signaling pathways that are crucial for B-cell development and activation. This results in decreased proliferation and survival of B-cells, leading to the suppression of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects
TAK-659 has been shown to have a favorable pharmacokinetic profile and is well-tolerated in preclinical studies. It has also demonstrated good oral bioavailability and has been shown to penetrate the blood-brain barrier in preclinical models. TAK-659 has been shown to selectively target 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethylpropyl)acetamide and does not affect other kinases in the same family, which may reduce the risk of off-target effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of TAK-659 is its specificity for 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethylpropyl)acetamide, which makes it a promising candidate for the treatment of B-cell malignancies and autoimmune disorders. However, like all small molecule inhibitors, TAK-659 has limitations in terms of its pharmacokinetic properties and potential for drug resistance. Further research is needed to optimize the dosing and administration of TAK-659 and to develop strategies to overcome drug resistance.
Future Directions
There are several potential future directions for the development of TAK-659. One area of focus is the optimization of the dosing and administration of TAK-659 to improve its efficacy and reduce the risk of drug resistance. Another area of focus is the development of combination therapies that target multiple pathways in B-cell malignancies and autoimmune disorders. Finally, there is a need for further research to understand the long-term effects of 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethylpropyl)acetamide inhibition on the immune system and to identify potential biomarkers of response to TAK-659.
Synthesis Methods
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 2,3-dihydro-1H-indene with 2-bromoacetyl chloride to form 2-(2-bromoacetyl)-2,3-dihydro-1H-indene. This intermediate is then reacted with piperazine and triethylamine to form 2-(2-piperazin-1-yl)-2,3-dihydro-1H-indene-1-one. The final step involves the reaction of this intermediate with N-(1-ethylpropyl)acetamide in the presence of a base to form TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has been shown to inhibit 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethylpropyl)acetamide activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. TAK-659 has also shown activity against autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus in preclinical models.
properties
IUPAC Name |
2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl]-N-pentan-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-3-16(4-2)22-19(24)13-18-20(25)21-9-10-23(18)17-11-14-7-5-6-8-15(14)12-17/h5-8,16-18H,3-4,9-13H2,1-2H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUWXZUIBZEGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)CC1C(=O)NCCN1C2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethylpropyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5299327.png)
![2-amino-N-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}-4-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5299330.png)

![((1S)-1-(1H-imidazol-4-ylmethyl)-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)amine](/img/structure/B5299338.png)
![N-[1-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B5299340.png)
![2-isobutyl-6-[(2-methylpyridin-3-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5299349.png)
![5-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}-2,1,3-benzoxadiazole](/img/structure/B5299356.png)

![5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5299384.png)


![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5299394.png)
![2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-N-propylaniline](/img/structure/B5299396.png)
![({4-[(1-isopropyl-1H-imidazol-2-yl)methyl]morpholin-2-yl}methyl)amine](/img/structure/B5299411.png)